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Compound of Interest

Compound Name:
3-Bromo-5-methyl-N-

propylbenzenesulfonamide

Cat. No.: B1372222 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. The guide follows a logical progression, explaining the rationale behind

the predicted spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
3-Bromo-5-methyl-N-propylbenzenesulfonamide possesses a unique constellation of

functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring,

substituted with a bromine atom and a methyl group, the sulfonamide linkage, and the N-propyl

group all contribute characteristic signals in various spectroscopic techniques. Understanding

these contributions is paramount for unequivocal structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic

molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the

chemical environment of the hydrogen and carbon atoms, respectively, in 3-Bromo-5-methyl-
N-propylbenzenesulfonamide.
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Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-

H proton of the sulfonamide, the propyl chain protons, and the methyl group protons. The

predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized

in the table below. These predictions are based on established substituent effects and data

from related sulfonamide structures.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aromatic H (H-2) ~ 7.8 - 8.0
Singlet (or

narrow triplet)
- 1H

Aromatic H (H-4) ~ 7.6 - 7.8
Singlet (or

narrow triplet)
- 1H

Aromatic H (H-6) ~ 7.5 - 7.7
Singlet (or

narrow triplet)
- 1H

Sulfonamide N-H
~ 5.0 - 6.0

(variable)
Triplet ~ 5 - 7 1H

N-CH₂ (propyl) ~ 2.9 - 3.1 Quartet ~ 7 2H

CH₂ (propyl) ~ 1.4 - 1.6 Sextet ~ 7 2H

CH₃ (propyl) ~ 0.8 - 1.0 Triplet ~ 7 3H

Ar-CH₃ ~ 2.4 - 2.5 Singlet - 3H

Note: The chemical shift of the N-H proton can be broad and its position is dependent on

solvent and concentration.

Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

The predicted chemical shifts are based on the analysis of similar substituted benzene

sulfonamides.[1]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-SO₂ ~ 140 - 142

C-Br ~ 120 - 122

C-CH₃ ~ 138 - 140

C-2 ~ 128 - 130

C-4 ~ 132 - 134

C-6 ~ 125 - 127

N-CH₂ (propyl) ~ 45 - 47

CH₂ (propyl) ~ 22 - 24

CH₃ (propyl) ~ 10 - 12

Ar-CH₃ ~ 20 - 22

Experimental Protocol for NMR Data Acquisition
Sample Preparation:

Weigh approximately 10-20 mg of 3-Bromo-5-methyl-N-propylbenzenesulfonamide.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-64
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Spectral Width: 16 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30)

Number of Scans: 1024 or more

Spectral Width: 240 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-Bromo-5-methyl-N-propylbenzenesulfonamide is expected

to show characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The predicted

absorption frequencies are based on typical values for sulfonamides.[2]
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Functional Group Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

N-H (sulfonamide) Stretching 3200 - 3300 Medium

C-H (aromatic) Stretching 3000 - 3100 Medium

C-H (aliphatic) Stretching 2850 - 2960 Strong

S=O (sulfonamide) Asymmetric Stretching 1320 - 1350 Strong

S=O (sulfonamide) Symmetric Stretching 1140 - 1170 Strong

C=C (aromatic) Stretching 1450 - 1600 Medium-Weak

S-N (sulfonamide) Stretching 900 - 930 Medium

C-Br Stretching 500 - 600 Medium-Strong

Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)
Upon electron ionization, 3-Bromo-5-methyl-N-propylbenzenesulfonamide is expected to

produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of

bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-

containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Predicted Molecular Ion:

C₁₀H₁₄⁷⁹BrNO₂S⁺: m/z = 307

C₁₀H₁₄⁸¹BrNO₂S⁺: m/z = 309

Major Predicted Fragment Ions:

[M - C₃H₇]⁺ (loss of propyl group): m/z = 264/266

[M - SO₂]⁺: m/z = 243/245

[C₇H₆BrO₂S]⁺ (bromomethylbenzenesulfonyl cation): m/z = 249/251

[C₇H₇]⁺ (tropylium ion from propyl chain): m/z = 91 (if rearrangement occurs)

[C₃H₇]⁺ (propyl cation): m/z = 43

Experimental Protocol for MS Data Acquisition
Instrumentation:

Mass spectrometer equipped with an Electron Ionization (EI) source.

Instrument Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV
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Mass Range: m/z 40 - 500

Inlet System: Direct insertion probe or Gas Chromatography (GC-MS)

Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide.
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Caption: Workflow for Spectroscopic Characterization.
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Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for

the unambiguous characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. The

predicted data in this guide, based on established spectroscopic principles and data from

related compounds, serves as a valuable reference for researchers. Adherence to the outlined

experimental protocols will ensure the acquisition of high-quality data, facilitating confident

structural elucidation and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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